6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid
Description
6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid is a tetrahydroisoquinoline (THIQ) derivative featuring a 1,2,3,4-tetrahydroisoquinoline core substituted at the 6-position with an oxan-4-ylmethoxy group. The compound is paired with trifluoroacetic acid (TFA) as a counterion, enhancing its solubility and stability. The oxan-4-ylmethoxy substituent introduces steric and electronic effects that may influence receptor binding and metabolic stability compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.C2HF3O2/c1-2-15(9-13-3-6-16-10-14(1)13)18-11-12-4-7-17-8-5-12;3-2(4,5)1(6)7/h1-2,9,12,16H,3-8,10-11H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWDNWSSPRTQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Oxan-4-ylmethoxy Group: This step involves the alkylation of the tetrahydroisoquinoline core with an oxan-4-ylmethoxy halide under basic conditions.
Addition of the Trifluoroacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroisoquinoline core to dihydroisoquinoline or isoquinoline.
Substitution: The oxan-4-ylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce various hydrogenated isoquinoline forms.
Scientific Research Applications
6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The oxan-4-ylmethoxy group may enhance its binding affinity to these targets, while the trifluoroacetic acid moiety can influence its solubility and stability. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Key Compounds :
Functional Group and Pharmacological Comparisons
Substituent Effects :
- Oxan-4-ylmethoxy vs. Trimethoxyphenyl-substituted THIQs are associated with antitumor activity due to tubulin-binding effects, whereas oxan-substituted derivatives may prioritize central nervous system (CNS) targets .
Counterion Impact :
- TFA vs. HCl :
Physicochemical and Stability Data
| Property | 6-(Oxan-4-ylmethoxy)-THIQ;TFA | 6-(Trimethoxyphenyl)-THIQ;TFA | 6-Trifluoromethyl-THIQ;HCl |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~3.5 | ~2.8 |
| Solubility | High in DMSO, moderate in water | Low in water, high in DCM | Moderate in water |
| Stability | Stable at pH 2–7 (TFA salt) | Degrades above pH 8 | Stable at pH 1–5 (HCl salt) |
Notes:
Biological Activity
6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that has drawn significant interest due to its unique chemical structure and potential biological applications. This compound features a tetrahydroisoquinoline core, which is frequently found in various biologically active molecules. The modifications with an oxan-4-ylmethoxy group and a trifluoroacetic acid moiety enhance its properties and interactions with biological targets.
Chemical Structure and Properties
The compound's IUPAC name is 6-(oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid. Its molecular formula is with a molecular weight of 247.33 g/mol. The trifluoroacetic acid moiety contributes to the compound's solubility and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | 6-(oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |
| CAS Number | 2230798-25-9 |
The biological activity of 6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxan-4-ylmethoxy group may enhance binding affinity to these targets while the trifluoroacetic acid moiety can influence solubility and stability.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways.
- Neurotransmitter Modulation : It may affect neurotransmitter levels, which could have implications in treating neurological disorders.
Biological Activity Studies
Recent studies have evaluated the compound's activity against several biological targets:
- Antioxidant Activity : Preliminary tests indicated that the compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Enzyme Inhibition : The compound was tested for its inhibitory effects on cholinesterases (AChE and BChE) and other relevant enzymes.
Table of Biological Activities
Case Studies
A notable study investigated the effects of similar tetrahydroisoquinoline derivatives on autoimmune diseases. These derivatives displayed promising bioavailability and therapeutic effects in mouse models of rheumatoid arthritis and psoriasis. The findings suggest that modifications to the tetrahydroisoquinoline scaffold can enhance biological activity significantly.
Comparative Analysis
When compared to similar compounds such as 6-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid , the unique structural features of 6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline contribute to its distinct biological properties. This uniqueness allows it to target specific pathways that may not be effectively modulated by other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
